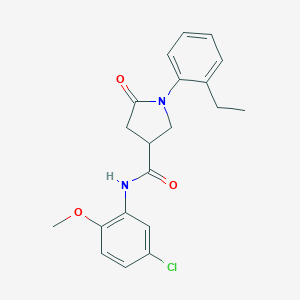
2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action, synthesis method, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is not yet fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and decrease the expression of genes involved in cancer cell survival. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on 2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate. One direction is to further study its mechanism of action to better understand how it exerts its anti-cancer activity. Another direction is to explore its potential for the development of new anti-cancer drugs. Additionally, it could be studied for its potential applications in other fields, such as anti-inflammatory and antioxidant agents.
Synthesis Methods
The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a complex process that involves several steps. The most commonly used method for its synthesis is the reaction of 2,5-dimethylaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with phenylglycine in the presence of a base such as sodium hydroxide to obtain the final compound.
Scientific Research Applications
2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of its most promising applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells.
properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-14-8-9-15(2)18(10-14)22-19(24)13-27-21(26)16-11-20(25)23(12-16)17-6-4-3-5-7-17/h3-10,16H,11-13H2,1-2H3,(H,22,24) |
InChI Key |
IXNPTTHFONLSRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















